Glycine, L-histidylglycyl-
CAS No.: 32999-80-7
Cat. No.: VC2356054
Molecular Formula: C10H15N5O4
Molecular Weight: 269.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32999-80-7 |
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Molecular Formula | C10H15N5O4 |
Molecular Weight | 269.26 g/mol |
IUPAC Name | 2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18)/t7-/m0/s1 |
Standard InChI Key | FDQYIRHBVVUTJF-ZETCQYMHSA-N |
Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |
SMILES | C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES | C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
Glycine, L-histidylglycyl- consists of three amino acids linked by peptide bonds. Its structure incorporates glycine (Gly), which is the simplest amino acid with a hydrogen atom as its side chain, and histidine residues, which contain imidazole side chains . This unique combination creates a molecule with distinctive chemical properties and biological functions.
Glycine itself is characterized by:
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A single hydrogen atom side chain
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Being the only achiral proteinogenic amino acid
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The ability to fit into both hydrophilic and hydrophobic environments
Physical and Chemical Properties
The physical and chemical properties of Glycine, L-histidylglycyl- are largely determined by its constituent amino acids and their specific arrangement. The compound exhibits several noteworthy characteristics:
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It forms complexes with transition metals such as copper and zinc through coordination chemistry
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The presence of histidine residues contributes significantly to its metal-binding capabilities
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The glycine component adds flexibility to the molecular structure, enhancing its adaptability in various biochemical environments
Synthesis Methods
Laboratory Synthesis Techniques
The synthesis of Glycine, L-histidylglycyl- can be achieved through various methods, with solid-phase peptide synthesis being one of the most commonly employed techniques. This approach involves:
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Sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin
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Protection and deprotection of reactive functional groups
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Formation of peptide bonds through coupling reagents
Alternative synthesis methods include:
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Classical solution method synthesis
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Use of different protecting groups for selective reactions
Challenges in Synthesis
The synthesis of Glycine, L-histidylglycyl- presents several challenges, particularly in ensuring the correct sequence and stereochemistry of the constituent amino acids. The presence of histidine residues, with their reactive imidazole side chains, requires careful protection strategies during synthesis to prevent unwanted side reactions.
Biological Activities and Functions
Metal Ion Chelation
One of the most significant biological functions of Glycine, L-histidylglycyl- is its ability to chelate metal ions, particularly copper and zinc. This property has important implications for:
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Modulating metal ion availability in biological systems
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Potential therapeutic applications in conditions involving metal ion imbalances
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Antioxidant activities through metal sequestration
Neuroprotective Effects
Research indicates that Glycine, L-histidylglycyl- and related peptides may exhibit neuroprotective properties. The compound can potentially influence:
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Neuronal survival under stress conditions
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Regulation of neurotransmitter systems
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Protection against excitotoxicity
Applications in Research and Medicine
Biochemical Research Applications
Glycine, L-histidylglycyl- serves as a valuable tool in biochemical research, particularly in studies involving:
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Metal ion biochemistry
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Protein-peptide interactions
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Structural biology of small peptides
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with Glycine, L-histidylglycyl-, each with distinctive properties and applications. The table below summarizes key related compounds:
Functional Comparisons
While these compounds share structural elements, they differ in their biological activities and applications:
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Glycyl-L-Histydyl-L-Lysine (GHK) has established applications in dermatology and wound healing
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Simpler dipeptides like Histidyl-Glycine show different metal-binding properties
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More complex peptides may exhibit enhanced biological activities or specificity
Future Research Directions
Expanding Applications
Future research on Glycine, L-histidylglycyl- may focus on:
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Development of novel derivatives with enhanced biological activities
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Exploration of additional therapeutic applications
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Investigation of structure-activity relationships
Technological Advancements
Advancements in peptide science may facilitate:
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Improved synthesis methods with higher yields and purity
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Better understanding of the molecular mechanisms underlying biological activities
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Development of targeted delivery systems for peptide-based therapeutics
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